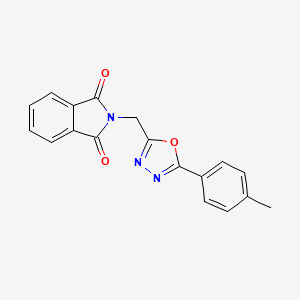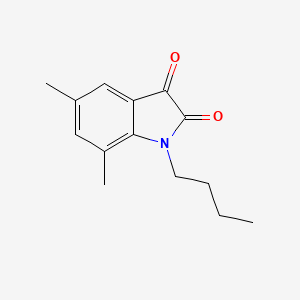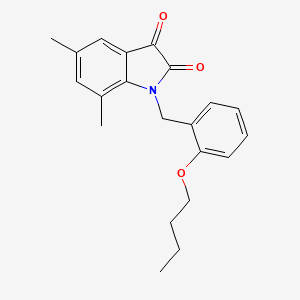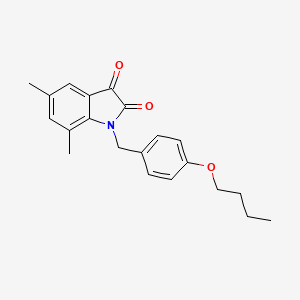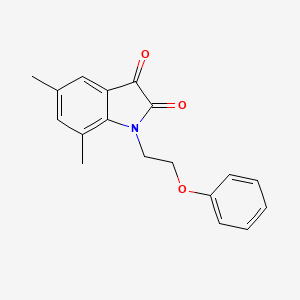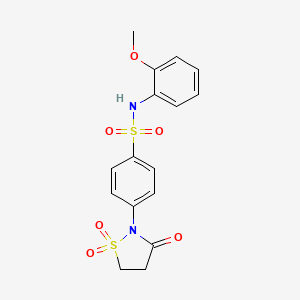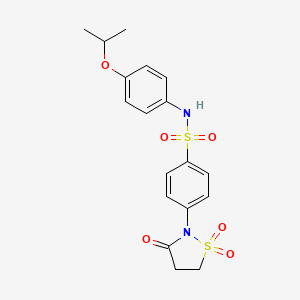
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione
Descripción general
Descripción
“5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione” is a compound that contains an indoline core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound is substituted with methyl groups at the 5th and 7th positions, a phenoxypropyl group at the 1st position, and has a dione functional group at the 2nd and 3rd positions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline core, the dione functional group which would introduce polarity, and the phenoxypropyl and methyl substituents which would have an impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, indoline derivatives are known to participate in a variety of chemical reactions. For example, halogenated indoles have been found to eradicate bacterial persister cells and biofilms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. The presence of the dione group would likely make the compound polar, and the phenoxypropyl and methyl groups could affect properties like solubility and reactivity .Aplicaciones Científicas De Investigación
Role in Synthesis of Alkaloids
Indole derivatives, such as “5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione”, play a significant role in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are commonly found in a wide variety of organisms, including bacteria, fungi, plants, and animals, and are often used in medicine for their pharmacological effects .
Biologically Active Compounds
Indole derivatives are known to be biologically active compounds. They have been used in the treatment of various disorders in the human body, including cancer cells and microbes . This makes “5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione” a potential candidate for the development of new drugs and therapies .
Antiviral Applications
Indole derivatives have shown potential as antiviral agents . They have been used as inhibitors of viral adsorption, virus cell fusion, uncoating inhibitors, neuroaminidase inhibitors, inhibitors of integrase, protease inhibitors, viral DNA polymerase inhibitors, and reverse transcriptase inhibitors . This suggests that “5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione” could potentially be used in the development of new antiviral drugs .
Anti-Inflammatory Applications
Indole derivatives have been found to possess anti-inflammatory properties . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Anti-inflammatory drugs are often used to reduce inflammation and relieve pain .
Anticancer Applications
Indole derivatives have been used in the treatment of cancer cells . They have shown various biologically vital properties, making them potential candidates for the development of new anticancer drugs .
Antimicrobial Applications
Indole derivatives have shown antimicrobial properties . They have been used in the treatment of various microbial infections, suggesting that “5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione” could potentially be used in the development of new antimicrobial drugs .
Eradication of Bacterial Persister Cells and Biofilms
Indole derivatives have been found to eradicate bacterial persister cells and biofilms . Persister cells are a small fraction of bacterial cells that have entered a dormant state, making them highly tolerant to antibiotics. Biofilms are communities of microorganisms that stick to each other on a surface. Both persister cells and biofilms contribute to antibiotic resistance, making the eradication of these cells a significant challenge in the treatment of bacterial infections .
Antitubercular Applications
Indole derivatives have shown antitubercular properties . Tuberculosis is a serious infectious disease caused by the bacterium Mycobacterium tuberculosis. The development of new antitubercular drugs is crucial due to the emergence of multidrug-resistant strains of the bacterium .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that the action of indole derivatives can be influenced by various factors, including the presence of other molecules, ph levels, temperature, and more .
Propiedades
IUPAC Name |
5,7-dimethyl-1-(3-phenoxypropyl)indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-11-14(2)17-16(12-13)18(21)19(22)20(17)9-6-10-23-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYCJXDWSAJODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1-(3-phenoxypropyl)indoline-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



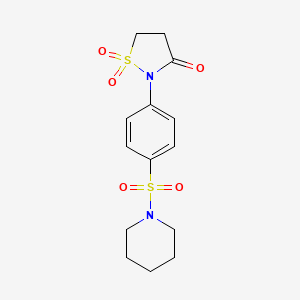
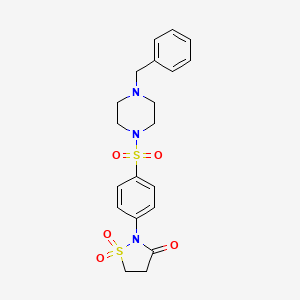
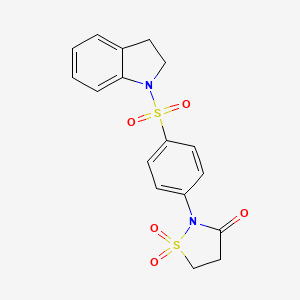

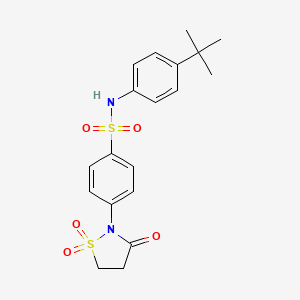
![N-{3'-acetyl-5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3315916.png)
